Forskolin J
Overview
Description
The compound Forskolin J is a complex organic molecule with significant biological and chemical properties. It is known for its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Forskolin J primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cells . This compound has also been suggested to interact with Cathepsin L , a protein potentially linked to its antiviral activity.
Mode of Action
This compound interacts with its targets by directly activating adenylate cyclase, leading to an increase in cAMP levels within cells . This activation regulates various cellular processes, including the activation of protein kinase A (PKA), an enzyme involved in numerous cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent pathway . The increase in cAMP levels activates PKA, which in turn regulates various downstream cellular processes . This compound also impacts the adenylate cyclase/cAMP/CREB signaling pathway , which is involved in the progression of multiple sclerosis .
Result of Action
The activation of adenylate cyclase and the subsequent increase in cAMP levels by this compound lead to various molecular and cellular effects. These include the activation of PKA and the regulation of numerous cellular functions . This compound has also demonstrated antiviral activity against several viruses, including HSV-1, HSV-2, HAV, and COX-B4 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antiviral activity may vary depending on the specific viral strain and the host cell environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-piperidin-1-yl-ethylcarbamoyloxy)-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl acetate
- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10b-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromene-5,6,10-triyl triacetate
Uniqueness
The uniqueness of Forskolin J lies in its specific stereochemistry and functional groups. These features allow it to participate in unique chemical reactions and interact with specific biological targets, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBZMJGJWOYRBW-JZLRHMRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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